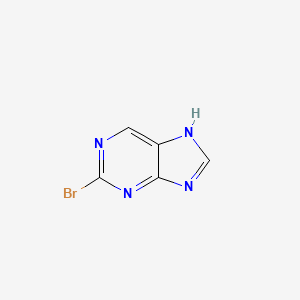
3-(Prop-2-yn-1-yl)pentane-2,4-dione
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 3-(Prop-2-yn-1-yl)pentane-2,4-dione has been achieved with potassium carbonate in N,N-dimethyl-formamide at 60℃ . The reaction conditions varied in duration, with one experiment lasting for 2.5 hours yielding a 71% success rate , and another lasting for 1.5 hours yielding a 66% success rate . Another synthesis method involved the use of tetrakis (triphenylphosphine) palladium (0) and potassium carbonate in N,N-dimethyl-formamide at 60℃ for 1.5 hours, also yielding a 66% success rate .Molecular Structure Analysis
The molecular structure of 3-(Prop-2-yn-1-yl)pentane-2,4-dione is represented by the chemical formula C8H10O2 . The InChI code for this compound is 1S/C8H10O2/c1-4-5-8(6(2)9)7(3)10/h1,8H,5H2,2-3H3 .Applications De Recherche Scientifique
Synthesis of Benzimidazolone Derivatives
Benzimidazolone derivatives have been synthesized using 3-(Prop-2-yn-1-yl)pentane-2,4-dione. These derivatives have shown a wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor agents .
Crystal Structure Analysis
The compound has been used in the study of crystal structures. The experimental results regarding the molecular geometry and intermolecular interactions within the crystal are in accordance with the DFT calculations and Hirshfeld surface analysis .
Density Functional Theory (DFT) Calculations
3-(Prop-2-yn-1-yl)pentane-2,4-dione has been used in DFT calculations. These calculations are used to predict the properties of a system based on the quantum mechanical behavior of its electrons .
Hirshfeld Surface Analysis
This compound has been used in Hirshfeld surface analysis, a technique used to visualize and quantify intermolecular interactions in crystal structures .
Synthesis of 1,2,3-Triazole Derivatives
1,2,3-Triazole derivatives have been synthesized using 3-(Prop-2-yn-1-yl)pentane-2,4-dione. These derivatives underwent antifungal activity testing against two strains of fungus, namely Candida albicans and Rhizopus oryzae .
Synthesis of Analogues of Atovaquone
3-(Prop-2-yn-1-yl)pentane-2,4-dione has been used in the synthesis of analogues of atovaquone, an anti-malarial drug also used in immunosuppressed patients affected by pneumonia caused by Pneumocystis carinii .
Safety and Hazards
Safety information for 3-(Prop-2-yn-1-yl)pentane-2,4-dione indicates that it is classified with the signal word “Danger” and is associated with the hazard statements H227, H315, H318, and H335 . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using non-sparking tools .
Mécanisme D'action
- The primary targets of 3-(prop-2-yn-1-yl)pentane-2,4-dione are not explicitly mentioned in the literature. However, it’s essential to note that both the starting material and the product can act as photosensitizers, generating reactive oxygen species (ROS) such as singlet oxygen (¹O₂) and superoxide radicals (O₂˙⁻) during visible-light-induced reactions .
Target of Action
Its environmental context plays a crucial role in determining its overall action . 🌟
Propriétés
IUPAC Name |
3-prop-2-ynylpentane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c1-4-5-8(6(2)9)7(3)10/h1,8H,5H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRBJQLKQIUOQAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(CC#C)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90408793 | |
| Record name | 2,4-Pentanedione, 3-(2-propynyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90408793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
38352-74-8 | |
| Record name | 2,4-Pentanedione, 3-(2-propynyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90408793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Chloro-2-[(4-chlorobenzyl)oxy]benzoic acid](/img/structure/B1276833.png)




![5-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1276845.png)




![2-Azaspiro[5.5]undecane](/img/structure/B1276859.png)

